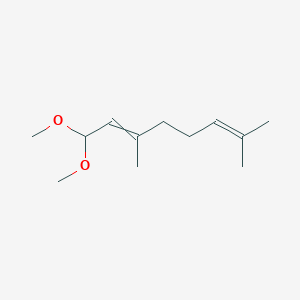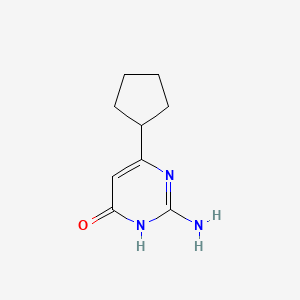
benzoylecgonine
概要
説明
Benzoylecgonine is a primary metabolite of cocaine, formed by the hydrolysis of cocaine in the liver. It is pharmacologically inactive and is excreted in the urine of cocaine users. This compound is the benzoate ester of ecgonine and is commonly tested for in urine drug screens to detect cocaine use .
準備方法
Synthetic Routes and Reaction Conditions: Benzoylecgonine can be synthesized by boiling cocaine freebase in water. This process involves the hydrolysis of cocaine, catalyzed by carboxylesterases, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from biological samples, such as urine, using techniques like liquid-liquid extraction and solid-phase extraction. These methods are followed by chromatographic analysis to ensure purity and concentration .
化学反応の分析
Types of Reactions: Benzoylecgonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the ester or amine groups of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Benzoylecgonine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cocaine use.
Biology: Studied for its role as a metabolite in the biotransformation of cocaine.
Medicine: Used in forensic toxicology to detect cocaine use in biological samples.
Industry: Applied in environmental studies to monitor cocaine consumption in populations through wastewater analysis
作用機序
Benzoylecgonine is pharmacologically inactive and does not exert any psychoactive effects. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. The compound is then excreted in the urine. Unlike cocaine, this compound does not interact with neurotransmitter systems or sodium channels .
類似化合物との比較
Ecgonine: Another metabolite of cocaine, formed by the hydrolysis of benzoylecgonine.
Ecgonine Methyl Ester: A major metabolite of cocaine, formed by the hydrolysis of cocaine.
Cocaethylene: A toxic metabolite formed when cocaine and ethanol are co-consumed.
Comparison: this compound is unique among these compounds as it is the primary metabolite tested for in urine drug screens to detect cocaine use. Unlike ecgonine and ecgonine methyl ester, this compound is pharmacologically inactive and does not exert any psychoactive effects. Cocaethylene, on the other hand, is a toxic metabolite with significant pharmacological activity .
特性
CAS番号 |
1130667-83-2 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19) |
InChIキー |
GVGYEFKIHJTNQZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














